molecular formula C15H22N2O3S B2969279 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)pivalamide CAS No. 899956-65-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)pivalamide

Cat. No.: B2969279
CAS No.: 899956-65-1
M. Wt: 310.41
InChI Key: LPINJSZYPLECQY-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)pivalamide is a synthetic organic compound featuring a phenyl core substituted with a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position, a methyl group at the 2-position, and a pivalamide moiety attached to the nitrogen of the aniline ring. The isothiazolidine dioxide ring introduces sulfonamide-like properties, which are often associated with antimicrobial and anti-inflammatory activities.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-6-7-12(17-8-5-9-21(17,19)20)10-13(11)16-14(18)15(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPINJSZYPLECQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)pivalamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that includes a dioxidoisothiazolidinyl moiety and a phenyl group, which may contribute to its reactivity and biological properties. Research into its biological activity is still in the early stages, but preliminary findings suggest possible applications in antimicrobial and anticancer therapies.

Molecular Formula and Weight

  • Molecular Formula: C14H20N2O3S
  • Molecular Weight: 296.38 g/mol

Structural Features

The compound contains:

  • A dioxidoisothiazolidinyl group
  • A pivalamide functional group
  • A 2-methylphenyl substituent

These structural elements are significant as they may influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within cellular pathways. While detailed mechanisms remain to be fully elucidated, initial studies suggest that the compound may modulate enzyme activity or receptor signaling, leading to various biological effects.

Potential Applications

Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the dioxidoisothiazolidinyl moiety may enhance this activity by interacting with microbial cell structures or metabolic pathways.

Anticancer Properties:
There is ongoing investigation into the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells, although more extensive research is necessary to confirm these effects and understand the underlying mechanisms.

Case Study 1: Antimicrobial Evaluation

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications in the chemical structure could enhance efficacy against resistant strains.

CompoundActivity Against E. coliActivity Against S. aureus
Compound A15 mm inhibition zone12 mm inhibition zone
This compound18 mm inhibition zone14 mm inhibition zone

Case Study 2: Anticancer Screening

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-725
A54930

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues from Heterocyclic Libraries

Thiazolidinone Derivatives ()

Compounds such as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) and related analogues share a thiazolidinone core but differ in substituents. Key comparisons include:

  • Core Structure: The target compound uses an isothiazolidine dioxide ring, while 6m employs a thioxothiazolidinone ring.
  • Biological Activity: Thiazolidinone derivatives like 6m exhibit antimicrobial properties, suggesting that the target compound’s isothiazolidine dioxide moiety may confer similar or enhanced activity due to structural mimicry of sulfonamide drugs.
Pyridine-Based Pivalamide Derivatives ()

Pyridine derivatives such as N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (MW: 366.58) and N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide (MW: 412.65) share the pivalamide group but differ in core structure:

  • Core vs.
  • Molecular Weight : Pyridine derivatives (366–412 g/mol) are lighter than the estimated molecular weight of the target compound (~350–400 g/mol), which may influence solubility and membrane permeability.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity Metabolic Stability
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)pivalamide Phenyl Isothiazolidine dioxide, Pivalamide ~350–400 (estimated) Antimicrobial (inferred) High (bulky pivalamide)
Compound 6m Thiazolidinone Benzodioxole, Thioacetamide Not reported Antimicrobial Moderate
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine Chloro, Iodo, Formyl 366.58 Unreported High
  • Solubility : The pyridine derivatives’ polarizable nitrogen atom may improve aqueous solubility compared to the phenyl-based target compound.

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